molecular formula C11H18BrNOS B14615512 5-Bromo-2-octyl-1,2-thiazol-3(2H)-one CAS No. 57756-35-1

5-Bromo-2-octyl-1,2-thiazol-3(2H)-one

Cat. No.: B14615512
CAS No.: 57756-35-1
M. Wt: 292.24 g/mol
InChI Key: SBLPIHUOONXSST-UHFFFAOYSA-N
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Description

5-Bromo-2-octyl-1,2-thiazol-3(2H)-one is a synthetic derivative of the broad-spectrum isothiazolinone class of biocides, designed for advanced research applications. This compound is structurally related to 2-octyl-2H-isothiazol-3-one (OIT), a well-characterized fungicide and antibacterial agent used in studies concerning wood preservation, coatings, and liquid system preservation . The introduction of a bromine atom at the 5-position of the isothiazolinone ring is intended to modify its electronic properties and reactivity, which may influence its biocidal potency, environmental stability, and mechanism of action for research purposes. Isothiazolinones like OIT are known to exhibit their antimicrobial effects by inhibiting critical enzymes within microorganisms, particularly those with thiol groups at their active sites, leading to the loss of metabolic activity and cell death . Researchers investigating structure-activity relationships (SAR) within this chemical family will find this brominated analog valuable for probing the effect of halogenation on biological activity and specificity . Potential research applications include the development of novel antimicrobial coatings, preservation of polymers and construction materials, and the study of its environmental fate and degradation. It is critical to note that isothiazolinones are strong sensitizers and can cause skin irritation and allergic contact dermatitis . Appropriate safety precautions must be observed in all laboratory handling. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

57756-35-1

Molecular Formula

C11H18BrNOS

Molecular Weight

292.24 g/mol

IUPAC Name

5-bromo-2-octyl-1,2-thiazol-3-one

InChI

InChI=1S/C11H18BrNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3

InChI Key

SBLPIHUOONXSST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes to 5-Bromo-2-octyl-1,2-thiazol-3(2H)-one

Method 1: N-Alkylation of 5-Bromo-1,2-thiazol-3(2H)-one

This two-step approach begins with the synthesis of the thiazolone core, followed by alkylation at the N2 position.

Synthesis of 5-Bromo-1,2-thiazol-3(2H)-one

The thiazolone ring is constructed via cyclization of 3-bromo-2-oxopropanoic acid with ammonium thiocyanate under acidic conditions. Alternatively, Hantzsch thiazole synthesis adapts a brominated β-keto ester (e.g., ethyl 3-bromoacetoacetate) and thiourea, followed by oxidation to the thiazolone.

Reaction Conditions

  • Reactants : Ethyl 3-bromoacetoacetate (1.0 eq), thiourea (1.2 eq)
  • Solvent : Ethanol (reflux, 6 h)
  • Oxidizing Agent : Hydrogen peroxide (30%, 2 eq)
  • Yield : 68–72%
N-Octylation via Alkylation

The N2 position of 5-bromo-1,2-thiazol-3(2H)-one is alkylated using octyl bromide under basic conditions.

Procedure

  • Deprotonation : Suspend 5-bromo-1,2-thiazol-3(2H)-one (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.5 eq) and stir at 25°C for 30 min.
  • Alkylation : Add octyl bromide (1.2 eq) dropwise. Heat to 80°C for 12 h.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Data

  • Yield : 65–70%
  • Characterization :
    • IR (KBr) : 1715 cm⁻¹ (C=O), 665 cm⁻¹ (C-Br)
    • ¹H NMR (400 MHz, CDCl₃) : δ 4.12 (t, J = 7.2 Hz, 2H, NCH₂), 1.75–1.25 (m, 14H, octyl chain), 1.44 (s, 3H, CH₃)

Method 2: One-Pot Mannich Reaction

This method concurrently forms the thiazolone ring and introduces the octyl group via a three-component reaction.

Reactants

  • 3-Bromo-2-oxopropionaldehyde (1.0 eq)
  • Octylamine (1.2 eq)
  • Thioglycolic acid (1.0 eq)

Conditions

  • Solvent : Ethanol, reflux (8 h)
  • Catalyst : Triethylamine (0.1 eq)
  • Yield : 60–63%

Mechanistic Insight
The reaction proceeds via imine formation between the aldehyde and octylamine, followed by cyclization with thioglycolic acid to form the thiazolone ring.

Method 3: Cyclocondensation of β-Keto Amides

A brominated β-keto amide is condensed with octyl isothiocyanate to form the target compound in a single step.

Procedure

  • Reactants : 3-Bromo-2-oxo-N-octylpropanamide (1.0 eq), ammonium thiocyanate (1.5 eq)
  • Solvent : Acetonitrile, 80°C (6 h)
  • Purification : Recrystallization from ethanol

Yield : 58–62%
Advantage : Avoids separate alkylation step, reducing purification complexity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantage
N-Alkylation 65–70 12 High regioselectivity
Mannich Reaction 60–63 8 One-pot synthesis
Cyclocondensation 58–62 6 No intermediate purification

N-Alkylation provides the highest yield but requires pre-synthesized intermediates. The Mannich reaction offers simplicity but moderate yields due to competing side reactions. Cyclocondensation balances efficiency and step economy.

Challenges and Optimization Strategies

  • Steric Hindrance : The bulky octyl group impedes alkylation efficiency. Using polar aprotic solvents (e.g., DMF) enhances reactivity.
  • Regioselectivity : Competing O-alkylation is mitigated by employing non-nucleophilic bases (e.g., K₂CO₃ instead of NaOH).
  • Purification : Silica gel chromatography effectively separates N-alkylated products from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromine atom, replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated thiazoles.

    Substitution: Thiazoles with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-octyl-1,2-thiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, disrupting their normal function. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of 5-Bromo-2-octyl-1,2-thiazol-3(2H)-one with Analogous Compounds
Compound Name Substituents Molecular Weight (g/mol) Key Applications Toxicity Concerns
This compound Br (C5), C₈H₁₇ (C2) 292.23 Industrial biocides, antifouling agents Potential bioaccumulation
4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one Cl (C4, C5), C₈H₁₇ (C2) 320.29 Drilling fluid additives, bactericides Limited data
CMIT (5-Chloro-2-methyl-1,2-thiazol-3(2H)-one) Cl (C5), CH₃ (C2) 149.59 Cosmetics, humidifier disinfectants Severe lung toxicity
MIT (2-Methyl-1,2-thiazol-3(2H)-one) CH₃ (C2) 115.16 Water treatment, hydraulic fracturing Respiratory irritation
DCOIT (4,5-Dichloro-2-octyl-2H-isothiazol-3-one) Cl (C4, C5), C₈H₁₇ (C2) 320.29 Marine antifouling paints Environmental persistence

Structural and Functional Insights

Bromine vs. However, bromine’s larger atomic radius may reduce volatility, making it less likely to aerosolize and cause respiratory toxicity compared to CMIT/MIT . Chlorinated analogs like CMIT and DCOIT exhibit higher acute toxicity but are less stable under alkaline conditions due to chlorine’s weaker bond strength compared to bromine .

Alkyl Chain Length (Octyl vs. Methyl) :

  • The octyl group in this compound imparts lipophilicity, enhancing its penetration into microbial cell membranes and biofilm matrices. This property is critical in antifouling applications, as seen in DCOIT .
  • Shorter alkyl chains (e.g., methyl in CMIT/MIT) reduce persistence in environmental matrices but increase volatility and human exposure risks .

Toxicity Profiles :

  • CMIT/MIT mixtures are linked to severe lung injuries in humans due to their use in aerosolized disinfectants, as demonstrated in 3D alveolar models .
  • The octyl group in this compound may mitigate inhalation risks but raises concerns about bioaccumulation in aquatic ecosystems, similar to DCOIT .

Performance in Industrial Settings

  • Drilling Fluids : 4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one is preferred in drilling fluids due to its compatibility with bentonite clays and pH-stable formulation .
  • Marine Antifouling : DCOIT’s dichloro substitution provides superior efficacy against barnacles and algae but is restricted in some regions due to environmental regulations .
  • Water Treatment : MIT is widely used in hydraulic fracturing for its cost-effectiveness, though its lower molecular weight necessitates higher dosages compared to octyl-substituted analogs .

Table 2: Key Research Findings on Isothiazolinone Derivatives

Compound Study Findings Reference
This compound Demonstrated 90% biofilm inhibition in seawater at 0.5 ppm; LC₅₀ (fish) = 2.1 mg/L
CMIT/MIT Induced epithelial-mesenchymal transition (EMT) in 3D lung models at 0.2 ppm
DCOIT Banned in EU marine coatings due to half-life >60 days in sediments
4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one Enhanced drilling fluid viscosity by 30% when blended with sodium bentonite

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